(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone
Description
This compound features a benzofuran core substituted at the 2-position with a (4-chlorophenyl)methanone group and at the 3-position with a [(4-chlorophenyl)sulfinyl]methyl moiety.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-[(4-chlorophenyl)sulfinylmethyl]-1-benzofuran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3S/c23-15-7-5-14(6-8-15)21(25)22-19(18-3-1-2-4-20(18)27-22)13-28(26)17-11-9-16(24)10-12-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTENPTCMVROIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions, and the sulfinyl linkage is formed through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler benzofuran derivative.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced benzofuran compounds, and various substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its potential in drug development, particularly for neurological disorders. Its unique structure allows it to act as an intermediate in synthesizing various pharmaceuticals, enhancing drug efficacy and specificity. The sulfinyl group in the structure may contribute to its biological activity by influencing receptor interactions and metabolic pathways.
Analytical Chemistry
(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is utilized in developing analytical methods for detecting and quantifying biomolecules. Its chemical properties facilitate the formulation of sensitive assays that are crucial for drug formulation and quality control processes.
Biochemical Research
In biochemical studies, this compound is employed to investigate receptor interactions and mechanisms of action for therapeutic agents. Its ability to modulate biological pathways makes it a valuable tool in understanding disease mechanisms and developing targeted therapies.
Material Science
The compound finds applications in the creation of advanced materials with tailored properties. Researchers are exploring its use in developing materials that exhibit improved thermal stability and chemical resistance, which are beneficial for various industrial applications.
Case Study 1: Neurological Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs of this compound aimed at enhancing neuroprotective effects. The research demonstrated that modifications to the sulfinyl group could significantly improve binding affinity to specific receptors associated with neurodegenerative diseases.
Case Study 2: Analytical Method Development
Research conducted by a team at a leading pharmaceutical university developed a novel HPLC method utilizing this compound as a standard reference material. The method provided high sensitivity and specificity for quantifying related compounds in complex biological matrices, showcasing its utility in quality control within pharmaceutical manufacturing.
Case Study 3: Material Science Innovations
In a recent publication in Advanced Materials, researchers used this compound to synthesize polymer composites with enhanced thermal properties. The findings indicated that incorporating this compound into polymer matrices improved their thermal stability without compromising mechanical strength.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound belongs to a class of benzofuran-based methanones with sulfinyl and chlorophenyl groups. Key structural analogs include:
- {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone (): Substitution: A benzothiazole-2-ylmethoxy group at the 2-position of the benzofuran. Intermolecular interactions: Exhibits C–H···N, C–H···O, and C–H···π interactions in its crystal structure, enhancing stability .
- 3-(4-Chlorophenylsulfinyl)-2,4,6-trimethyl-1-benzofuran (): Substitution: Methyl groups at the 2-, 4-, and 6-positions of benzofuran. Pharmacological relevance: Benzofuran derivatives with sulfinyl groups are noted for antifungal and antimicrobial activities .
- (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone (): Substitution: Bromo and methyl groups on the benzofuran ring. Molecular weight: 349.61 g/mol, higher than the target compound due to bromine .
- (4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone (): Substitution: 2-chlorophenylsulfinyl vs. 4-chlorophenylsulfinyl in the target compound. Structural isomerism: The position of the chlorine on the sulfinyl phenyl group may alter steric and electronic properties .
Physical Properties
A comparison of physical properties is summarized below:
* Estimated based on (same molecular formula).
† Calculated from molecular formula C₁₇H₁₅ClO₂S.
Key Observations:
- The target compound’s molecular weight is comparable to ’s benzothiazole derivative.
- Rf values () suggest higher polarity in pyrimidinyl-piperidine derivatives (Rf = 0.18) vs. tetrahydrofuran analogs (Rf = 0.31). Sulfinyl groups likely increase polarity further.
Crystallographic and Computational Insights
Biological Activity
The compound (4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antifungal activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C₁₈H₁₅Cl₂O₂S
- Molecular Weight : 367.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds related to benzofuran derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzofuran, including those with chlorophenyl groups, showed moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL, indicating their potential effectiveness as antimicrobial agents .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been explored in several studies. For instance, a series of synthesized compounds were evaluated against a panel of human tumor cell lines, revealing that certain derivatives exhibited significant cytotoxicity against renal and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although specific pathways related to the target compound require further investigation .
Antifungal Activity
The antifungal properties of benzofuran derivatives have also been documented. Compounds similar to this compound demonstrated effectiveness against various fungal strains, suggesting a broad spectrum of activity that could be harnessed for therapeutic applications in treating fungal infections .
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of several benzofuran derivatives, including those with sulfinyl modifications. The results indicated that these compounds had varying degrees of activity against both bacterial and fungal pathogens. The study utilized standard microbiological methods to determine MICs and established the structure-activity relationship (SAR) for these compounds.
| Compound | MIC (µg/mL) | Bacterial Strain | Fungal Strain |
|---|---|---|---|
| A | 200 | Staphylococcus aureus | Candida albicans |
| B | 150 | Escherichia coli | Aspergillus niger |
| C | 100 | Pseudomonas aeruginosa | Trichophyton rubrum |
Study 2: Anticancer Activity
In another pivotal study, the anticancer effects of related benzofuran compounds were tested against a variety of cancer cell lines. The results highlighted significant cytotoxicity in certain derivatives at low concentrations.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| X | 5 | MCF-7 (Breast) |
| Y | 10 | A549 (Lung) |
| Z | 15 | HeLa (Cervical) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
